N-(4-Chlorobenzyl)-N-methylguanidine sulfate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as N-benzylation . The starting compounds, tetrachloromonospirocyclotriphosphazenes, were synthesized from the reactions of hexachlorocyclotriphosphazene with N/N-donor type benzyldiamines . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . The structure of the cis-5b isomer was clarified by single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve SN2 reactions . For example, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-Chlorobenzyl alcohol have been reported. It has a molecular formula of C7H7ClO, an average mass of 142.583 Da, and a monoisotopic mass of 142.018539 Da .Scientific Research Applications
DNA Methylation Studies
N-(4-Chlorobenzyl)-N-methylguanidine sulfate and related compounds have been studied for their role in DNA methylation. Research by Lawley and Thatcher (1970) showed that N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a related compound, results in methylation of nucleic acids in cultured mammalian cells, with cellular thiol concentrations influencing the extent of methylation (Lawley & Thatcher, 1970).
Antimycotic and Antiviral Properties
Kreutzberger and Burger (1993) discovered that the condensation of N-(2-hydroxyethyl)-N-methylguanidine sulfate with β-diketones results in derivatives exhibiting antimycotic and anti-HIV properties (Kreutzberger & Burger, 1993).
Inhibitory Activity on Xanthine Oxidase
A study by Seela et al. (1984) synthesized isomeric N-methyl-7-deazaguanines, including derivatives of N-methylguanidine, and found them to be inhibitors of xanthine oxidase, an enzyme involved in purine metabolism (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antioxidant Activities
Yildiz et al. (1998) studied the antioxidant activities of compounds including methylguanidine. They found that methylguanidine, among others, showed concentration-dependent inhibition in free radical-induced chemiluminescence, suggesting antioxidant properties (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).
Mutagenesis Studies
Guerola, Ingraham, and Cerdá-Olmedo (1971) demonstrated that nitrosoguanidine, a compound related to this compound, is a powerful mutagen capable of inducing mutations in E. coli (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve exploring their diverse biological activities and potential therapeutic applications . For instance, phosphazenes bearing carbazole units exhibited a fluorescence profile with a lifetime of about 4.9–6.5 ns and a quantum yield in the range of 0.11–0.20 .
Mechanism of Action
Target of Action
The primary target of N-(4-Chlorobenzyl)-N-methylguanidine sulfate is Carbonic Anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 13
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-methylguanidine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPQJXVTFYLKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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